Cas no 680859-99-8 (1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine)
![1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine structure](https://ja.kuujia.com/scimg/cas/680859-99-8x500.png)
1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine 化学的及び物理的性質
名前と識別子
-
- 1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine
- 1,2-dimethylpyrrolo[3,2-c]pyridine
- 1h-pyrrolo[3,2-c]pyridine,1,2-dimethyl-
- 680859-99-8
- AKOS006329557
- SCHEMBL10151401
- A867134
- DTXSID10609922
- DB-354156
-
- MDL: MFCD09263782
- インチ: InChI=1S/C9H10N2/c1-7-5-8-6-10-4-3-9(8)11(7)2/h3-6H,1-2H3
- InChIKey: JNZZRIPJDDRDAF-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=CN=CC=C2N1C
計算された属性
- せいみつぶんしりょう: 146.08400
- どういたいしつりょう: 146.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 17.8Ų
じっけんとくせい
- PSA: 17.82000
- LogP: 1.88170
1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine セキュリティ情報
1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM149742-1g |
1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine |
680859-99-8 | 95%+ | 1g |
$*** | 2023-05-29 | |
Alichem | A029189600-1g |
1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine |
680859-99-8 | 95% | 1g |
$525.00 | 2023-09-01 | |
Chemenu | CM149742-1g |
1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine |
680859-99-8 | 95% | 1g |
$580 | 2021-06-09 | |
Crysdot LLC | CD11073358-1g |
1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine |
680859-99-8 | 95+% | 1g |
$614 | 2024-07-18 | |
Ambeed | A484143-1g |
1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine |
680859-99-8 | 95+% | 1g |
$505.0 | 2024-04-18 |
1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridineに関する追加情報
1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine: A Comprehensive Overview
1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine (CAS No. 680859-99-8) is a heterocyclic aromatic compound with a unique structural arrangement that combines pyrrole and pyridine moieties. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its versatile properties and potential applications. The pyrrolopyridine core of this molecule is particularly interesting, as it exhibits a range of electronic and optical characteristics that make it suitable for various advanced applications.
The synthesis of 1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine involves a multi-step process that typically begins with the preparation of precursor compounds. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels. For instance, researchers have employed microwave-assisted synthesis techniques to streamline the reaction process, significantly reducing the time required for compound formation. This approach not only enhances efficiency but also minimizes the environmental impact of the synthesis procedure.
One of the most notable features of 1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine is its electronic structure. The conjugated system within the molecule allows for efficient electron delocalization, which contributes to its high stability and reactivity. This property has made it a valuable component in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated that incorporating this compound into OLED architectures can lead to improved device performance, including higher luminous efficiency and longer operational lifetimes.
In the realm of pharmacology, 1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine has shown promise as a lead compound for drug discovery. Its ability to interact with various biological targets makes it a candidate for therapeutic applications in areas such as cancer treatment and neurodegenerative diseases. For example, researchers have explored its potential as an inhibitor of kinase enzymes, which are often overexpressed in cancer cells. Preliminary results indicate that this compound exhibits selective binding affinity for certain kinase isoforms, suggesting its potential as a targeted therapy.
The optical properties of 1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine have also been leveraged in the development of sensors and diagnostic tools. Its ability to fluoresce under specific conditions makes it an ideal candidate for use in biosensing applications. Recent studies have highlighted its utility in detecting metal ions and small organic molecules with high sensitivity and specificity. This capability could pave the way for innovative diagnostic platforms that are both cost-effective and highly accurate.
From a materials science perspective, 1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine has been investigated for its role in creating novel organic semiconductors. The compound's ability to form stable charge transfer complexes has been exploited in the design of advanced electronic materials. Researchers have reported enhanced carrier mobility in thin-film transistor devices incorporating this compound, suggesting its potential for use in flexible electronics and wearable technologies.
In conclusion, 1,2-Dimethyl-1H-pyrrolo[3,2-c]pyridine (CAS No. 680859-99-8) is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique structural features and electronic properties continue to drive innovative research efforts aimed at unlocking its full potential. As advancements in synthetic methods and materials science progress further, this compound is poised to play an increasingly important role in shaping future technologies and therapeutic interventions.
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